Cas no 1179673-73-4 (2-(2-methylphenyl)aminocyclopentan-1-ol)

2-(2-methylphenyl)aminocyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(2-methylphenyl)aminocyclopentan-1-ol
- 2-(2-methylanilino)cyclopentan-1-ol
- F6545-3243
- 2-[(2-methylphenyl)amino]cyclopentan-1-ol
- AKOS010106178
- 1179673-73-4
-
- インチ: 1S/C12H17NO/c1-9-5-2-3-6-10(9)13-11-7-4-8-12(11)14/h2-3,5-6,11-14H,4,7-8H2,1H3
- InChIKey: YPPKVEUMNCXZCR-UHFFFAOYSA-N
- ほほえんだ: OC1CCCC1NC1C=CC=CC=1C
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 32.3Ų
2-(2-methylphenyl)aminocyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-3243-75mg |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6545-3243-40mg |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6545-3243-50mg |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6545-3243-100mg |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6545-3243-5mg |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6545-3243-3mg |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6545-3243-20μmol |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6545-3243-4mg |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6545-3243-1mg |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6545-3243-25mg |
2-[(2-methylphenyl)amino]cyclopentan-1-ol |
1179673-73-4 | 25mg |
$163.5 | 2023-09-08 |
2-(2-methylphenyl)aminocyclopentan-1-ol 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
2-(2-methylphenyl)aminocyclopentan-1-olに関する追加情報
Professional Introduction to 2-(2-methylphenyl)aminocyclopentan-1-ol (CAS No. 1179673-73-4)
2-(2-methylphenyl)aminocyclopentan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1179673-73-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cycloalkanol derivatives featuring an aromatic amine substituent, which makes it a promising candidate for further exploration in drug discovery and development. The structural motif of this molecule, comprising a cyclopentane ring linked to a phenyl group via an amine linkage, offers unique chemical and biological properties that are being leveraged in contemporary research.
The amine-cyclopentane core structure of 2-(2-methylphenyl)aminocyclopentan-1-ol is particularly intriguing due to its potential to interact with biological targets in multiple ways. The presence of the aromatic ring enhances hydrophobic interactions, while the cycloalkanol moiety introduces a stereogenic center that can influence binding affinity and selectivity. Such structural features are often exploited in the design of bioactive molecules aimed at modulating enzyme activity or receptor binding.
In recent years, there has been growing interest in developing novel therapeutic agents that exploit complex molecular interactions. The amine functionality in 2-(2-methylphenyl)aminocyclopentan-1-ol allows for facile derivatization, enabling chemists to modify its pharmacophore for specific biological effects. For instance, researchers have been exploring its potential as a precursor in the synthesis of kinase inhibitors or as a scaffold for developing compounds with neuroprotective properties.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current studies suggest that derivatives of cyclopentan-1-ol analogs exhibit promising activity against various disease targets. The methylphenyl substituent, in particular, has been shown to enhance metabolic stability and bioavailability, making it an attractive feature for drug candidates. This combination of structural elements positions 2-(2-methylphenyl)aminocyclopentan-1-ol as a valuable building block for medicinal chemists.
The pharmaceutical industry has increasingly focused on leveraging computational chemistry and high-throughput screening to identify lead compounds. The unique structure of 2-(2-methylphenyl)aminocyclopentan-1-ol makes it an excellent candidate for virtual screening campaigns aimed at identifying new therapeutic entities. Its molecular framework is well-suited for docking studies against protein targets such as kinases, GPCRs, and ion channels, which are critical in many disease pathways.
Moreover, the synthesis of 2-(2-methylphenyl)aminocyclopentan-1-ol presents an opportunity for innovation in synthetic methodologies. Recent advances in catalytic asymmetric reactions have enabled the efficient construction of complex cyclic structures with high enantioselectivity. These techniques could be applied to produce enantiomerically pure forms of this compound, which is often essential for achieving optimal pharmacological activity while minimizing side effects.
In conclusion, 2-(2-methylphenyl)aminocyclopentan-1-ol (CAS No. 1179673-73-4) represents a significant area of interest in modern drug discovery. Its unique structural features and potential biological activities make it a valuable asset for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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